cefuroxime

Description

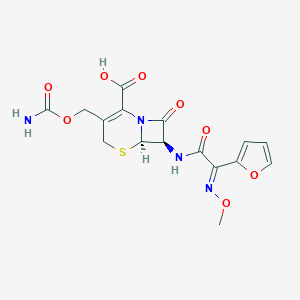

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVXVDWJQMJEE-SWWZKJRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97232-97-8, 55268-75-2 | |

| Record name | trans-Cefuroxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANS-CEFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5PTJ86MTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies of Cefuroxime

Advanced Synthetic Routes for Cefuroxime (B34974) and its Precursors

The synthesis of this compound typically proceeds through multi-step pathways, with 7-aminocephalosporanic acid (7-ACA) serving as a fundamental starting material.

The synthesis of this compound commonly initiates from 7-aminocephalosporanic acid (7-ACA) gssrr.orgresearchgate.netgoogle.comchemicalbook.comgssrr.orgpatsnap.comsemnan.ac.irgoogle.comgoogle.comprogenerika.dejustia.comgoogle.com. A common pathway involves the acylation of 7-ACA, or its deacetylated form, 3-deacetylated 7-aminocephalosporanic acid (7-DACA) or 7-amino-3-hydroxymethyl cephalosporanic acid (7-AHCA), with (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA) or its activated chloride form (SMIA-Cl) gssrr.orggoogle.comgssrr.orgpatsnap.comsemnan.ac.irgoogle.comgoogle.com.

Table 1: Key Intermediates and Reagents in this compound Synthesis from 7-ACA

| Step/Intermediate | Precursor/Reactant | Reagent/Catalyst | Product/Intermediate | Yield (where specified) | Reference |

| Initial Hydrolysis (Optional) | 7-ACA | Alkali liquor (NaOH, LiOH, KOH) | 3-deacetylated 7-aminocephalosporanic acid (7-DACA) | >90% | google.comgoogle.com |

| SMIA Activation | (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA) | Oxalyl chloride | SMIA-Cl | 90% | gssrr.orggssrr.org |

| Acylation | 7-ACA or 7-AHCA | Activated SMIA (e.g., SMIA-Cl) | Decarbamoyl this compound acid (DCCF) | gssrr.orggoogle.compatsnap.com | |

| Carbamoylation | Decarbamoyl this compound acid | Chlorosulfonyl isocyanate (CSI) or Trichloroacetyl isocyanate | This compound acid | 76.5% (with trichloroacetyl isocyanate) | gssrr.orgresearchgate.netgoogle.comchemicalbook.comgoogle.com |

| Salt Formation | This compound acid | Sodium 2-ethylhexanoate (B8288628) or Sodium iso-octoate | This compound Sodium | 90.1% (with sodium 2-ethylhexanoate) | researchgate.netgoogle.compatsnap.com |

The efficiency of this compound synthesis is significantly influenced by the choice of activating reagents, particularly in the acylation step of the SMIA precursor. Oxalyl chloride has been identified as a novel activating reagent for (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid (SMIA), demonstrating an improved yield of 90% in 1.5 hours, replacing the previously used phosphoryl chloride (POCl3) gssrr.orggssrr.org. Phosphoryl chloride (POCl3) was historically employed for activating fur-2-yl methoxy (B1213986) imino acetic acid gssrr.orggoogle.com.

For the carbamoylation step, chlorosulfonyl isocyanate (CSI) is a widely used and effective reagent for converting the hydroxymethyl group of decarbamoyl this compound acid into the carbamoyloxymethyl group of this compound gssrr.orggoogle.comchemicalbook.comgoogle.comprogenerika.de. Trichloroacetyl isocyanate has also been utilized for this purpose researchgate.net. More recent advancements in this compound sodium synthesis have explored the use of triphosgene (B27547) and triphenylphosphine (B44618) oxide as catalysts, aiming for enhanced purity and yield patsnap.com.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. In this compound manufacturing, several green approaches have been investigated:

Non-toxic Waste Generation: The use of oxalyl chloride as an activating reagent in SMIA activation is considered a green process because the waste water produced contains only non-toxic compounds such as ammonium chloride (NH4Cl), carbon monoxide (CO), and carbon dioxide (CO2) gssrr.orggssrr.org.

Enzymatic Synthesis: Enzymatic hydrolysis of 7-aminocephalosporanic acid (7-ACA) to 3-deacetylated 7-aminocephalosporanic acid (7-DACA) has been explored as a milder, more environmentally friendly alternative to traditional chemical hydrolysis under strong alkaline conditions google.com. This enzymatic approach can lead to improved product yield and stability google.com. Furthermore, chemoenzymatic routes are being developed for the synthesis of (Z)-2-methoxyimino-2-(furan-2-yl)acetic acid (SMIA), a key this compound precursor. These routes utilize biomass-derived furfural (B47365) as a raw material, offering a sustainable and cost-effective alternative to conventional chemical synthesis which often involves high costs and environmental pollution rsc.orgrsc.orgrsc.orgresearchgate.net. One such method involves whole-cell catalytic hydroxymethylation by Escherichia coli harboring pyruvate (B1213749) decarboxylase, followed by chemoenzymatic oxidation using a laccase-TEMPO system rsc.orgresearchgate.net.

Sustainable Practices: Manufacturers like Biomax Biotechnics emphasize ethical and green practices in their operations, including sustainable waste disposal and minimizing carbon footprints in the production of cephalosporin (B10832234) antibiotics such as this compound biomaxbiotechnics.in. The synthesis of this compound-metal complexes using green synthesis methods is also being explored, primarily to enhance the drug's solubility profile tandfonline.com.

Process Simplification and Cost Reduction: Methods that avoid strong alkaline environments and incorporate mild-conditioned enzymatic hydrolysis steps can significantly improve product yield (e.g., up to 93%) and stability, while simultaneously reducing production costs google.com. The use of specific solvent mixtures, such as dimethylacetamide (DMAC) and dimethylformamide (DMF), at controlled low temperatures (e.g., -40 °C to 0 °C) is critical for efficient activation and condensation reactions gssrr.orggoogle.com.

Salt Formation and Crystallization: For the final this compound sodium product, various salt formation techniques are employed. One approach involves dissolving this compound in a water-miscible solvent (e.g., acetone (B3395972), tetrahydrofuran, or acetonitrile) and reacting it with a mixture of water-soluble sodium salts like sodium lactate (B86563) and sodium acetate (B1210297) in methanol (B129727) justia.comgoogle.com. This method aims to produce sterile this compound sodium in pure form justia.com. The preparation method of this compound sodium can be carried out under aseptic conditions, which is crucial for producing sterile products patsnap.com.

Particle Size and Bioavailability Optimization: For this compound axetil, a prodrug of this compound, sonoprecipitation has been explored to prepare amorphous discrete nanoparticles. This technique enhances oral bioavailability by improving particle size and yield through instantaneous supersaturation and nucleation, particularly with increased sonication amplitude and lower operational temperatures nih.gov.

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of this compound derivatives are driven by the need to improve pharmacokinetic properties, such as oral absorption and solubility, and potentially expand its therapeutic applications.

Functionalization and structural modification of this compound primarily focus on altering its physicochemical properties without compromising its antimicrobial activity.

Prodrug Development: this compound axetil is a prominent example of a prodrug derivative, designed to enhance oral absorption gssrr.orgnih.govwikipedia.orggoogle.com. This is achieved by converting the free 4-carboxylic acid group of this compound into an acetoxyethyl ester gssrr.orgwikipedia.org. The synthesis typically involves reacting this compound acid or its alkali metal salts with (R,S)-1-acetoxyethyl bromide in an inert organic solvent google.com. The activity of this compound axetil relies on its in vivo hydrolysis to release the active this compound wikipedia.org.

Solubility and Permeability Enhancement:

Organic Salts and Ionic Liquids: The preparation of this compound-based organic salts and ionic liquids is a strategy to improve the drug's solubility and permeability. This involves combining the active pharmaceutical ingredient (API) non-covalently with biocompatible organic molecules, leading to enhanced physicochemical characteristics compared to the base drug or its sodium salt nih.gov.

Metal Complexes: The synthesis of metal complexes of this compound is being investigated as a method to enhance its dissolution and solubility profile. These complexes are prepared by mixing this compound in a phosphate (B84403) buffer with solutions of metal salts in equimolar ratios, followed by stirring and precipitation tandfonline.com. This approach leverages the combination of organic and inorganic chemistry to create new materials with improved properties tandfonline.com.

Other Modifications: The preparation of this compound acetyl from this compound acid using chlorosulfonyl isocyanate (RCNO) has also been reported as a method of derivatization gssrr.org.

Molecular Mechanism of Action and Biochemical Interactions of Cefuroxime

Detailed Investigations into Penicillin-Binding Protein (PBP) Inhibition by Cefuroxime (B34974)

The core of this compound's antibacterial activity is its ability to form a stable, covalent bond with penicillin-binding proteins (PBPs). nih.govpatsnap.com These bacterial enzymes are essential for the final steps of peptidoglycan synthesis. This compound's molecular structure mimics the D-Ala-D-Ala terminal of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. biomol.com This binding leads to the acylation of a serine residue within the PBP active site, effectively inactivating the enzyme. biomol.com

Different bacteria possess various types of PBPs, and this compound exhibits a specific binding affinity for each. In Escherichia coli, for instance, this compound demonstrates a high affinity for PBP-3, an enzyme primarily involved in the formation of the septum during cell division. nih.govasm.org This targeted inhibition leads to the elongation of the bacteria into filamentous forms, ultimately preventing replication. asm.org this compound also shows affinity for PBP-1a and PBP-1b, which are involved in cell elongation. nih.gov The varying affinities of this compound for different PBPs contribute to its spectrum of activity.

| PBP Target | Relative Affinity | Primary Function |

|---|---|---|

| PBP-3 | High | Septum formation |

| PBP-1a | Moderate | Cell elongation |

| PBP-1b | Moderate | Cell elongation |

This compound's Role in Inhibiting Bacterial Cell Wall Peptidoglycan Synthesis

The bacterial cell wall is a rigid structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by peptide chains. This cross-linking, catalyzed by the transpeptidase activity of PBPs, provides the cell wall with its strength and rigidity.

By inactivating these transpeptidases, this compound effectively halts the final step of peptidoglycan synthesis. drugbank.compatsnap.com This results in a weakened cell wall that is unable to withstand the internal osmotic pressure of the bacterium. libretexts.org Consequently, the cell undergoes lysis, leading to bacterial death. patsnap.compatsnap.com This mechanism of action makes this compound most effective against actively growing and dividing bacteria.

Analysis of this compound Interference with Bacterial Cell Wall Autolytic Enzymes

The bactericidal action of this compound is not solely due to the inhibition of cell wall synthesis but is also linked to the activity of bacterial autolytic enzymes, or autolysins. nih.govdrugbank.com These enzymes are naturally involved in the remodeling of the cell wall during growth and division.

It is believed that the disruption of peptidoglycan synthesis by this compound can trigger a loss of control over these autolysins. nih.govdrugbank.com This leads to excessive degradation of the already weakened cell wall, accelerating the process of cell lysis. youtube.com The potential for this compound to interfere with an autolysin inhibitor is also a proposed mechanism that contributes to its bactericidal effect. nih.govdrugbank.com

Comparative Biochemical Studies of this compound with Other Beta-Lactam Antibiotics

This compound's biochemical properties distinguish it from other beta-lactam antibiotics. A key feature is its increased stability against many beta-lactamase enzymes, which are produced by some bacteria to inactivate beta-lactam antibiotics. oup.comnih.govnih.gov This stability is attributed to the presence of a methoxyimino group in its chemical structure. nih.govresearchgate.net

Compared to first-generation cephalosporins, this compound has a broader spectrum of activity against Gram-negative bacteria, partly due to its enhanced stability to their beta-lactamases. patsnap.comaap.org However, third-generation cephalosporins, such as ceftazidime (B193861) and cefotaxime (B1668864), generally exhibit even greater activity against Gram-negative bacilli. asm.org

| Antibiotic | Class | Relative Stability to Beta-Lactamases | General Spectrum of Activity |

|---|---|---|---|

| Penicillin G | Penicillin | Low | Many Gram-positive, some Gram-negative cocci |

| Cephalexin | 1st Gen. Cephalosporin (B10832234) | Moderate | Primarily Gram-positive bacteria |

| This compound | 2nd Gen. Cephalosporin | High | Gram-positive and increased Gram-negative coverage |

| Ceftriaxone (B1232239) | 3rd Gen. Cephalosporin | Very High | Broad Gram-negative coverage, some Gram-positive |

Molecular Mechanisms of Bacterial Resistance to Cefuroxime

Other Chromosomal and Plasmid-Associated Resistance Determinants

Investigations into Decreased Outer Membrane Permeability to Cefuroxime (B34974)

Decreased outer membrane permeability to this compound is often attributed to the loss or modification of major outer membrane porins. In Enterobacteriaceae, particularly Escherichia coli and Klebsiella pneumoniae, the major non-specific porins OmpC and OmpF play a critical role in the influx of β-lactam antibiotics jmicrobiol.or.krmdpi.comnih.govnih.govnih.govfrontiersin.org.

Studies have shown that mutations or reduced expression of OmpC and OmpF porins can significantly limit the uptake of β-lactams and cephalosporins, thereby contributing to resistance jmicrobiol.or.krnih.govnih.gov. For instance, in K. pneumoniae, down-regulation of porins, especially OmpK35 (a homolog of OmpC), is an acknowledged mechanism of this compound resistance oup.com. Loss-of-function mutations in OmpK35 and OmpK36 (another porin) have been linked to reduced susceptibility to this compound in K. pneumoniae isolates asm.orgnih.gov.

Specific genetic alterations can lead to porin deficiencies. For example, mutations in the kvrA gene in K. pneumoniae have been identified to cause downregulation of OmpK35 and OmpK36 porins, leading to reduced susceptibility to this compound asm.orgnih.gov. Similarly, in E. coli, the sRNA MicF can suppress the translation of ompF, leading to reduced OmpF levels and limiting the influx of antibiotics like cephalosporins jmicrobiol.or.kr. The EnvZ/OmpR two-component system also regulates OmpC and OmpF expression, and alterations in this system can impact membrane permeability and antibiotic tolerance nih.gov.

The impact of porin alterations on this compound susceptibility can be substantial. For example, a mutant K. pneumoniae strain (FQ3 M1) with loss-of-function mutations, including those affecting porins, exhibited resistance to this compound and cefoxitin, with minimal inhibitory concentrations (MICs) confirming resistance asm.orgnih.gov.

Here is a table summarizing the impact of porin alterations on this compound resistance:

| Bacterial Species | Porin(s) Involved | Mechanism of Alteration | Effect on this compound Resistance | Reference |

| Klebsiella pneumoniae | OmpK35, OmpK36 | Downregulation, Loss-of-function mutations (e.g., kvrA) | Increased resistance | oup.comasm.orgnih.gov |

| Escherichia coli | OmpF | Reduced expression (e.g., via sRNA MicF) | Decreased susceptibility (increased resistance) | jmicrobiol.or.krasm.org |

| Escherichia coli | OmpC, OmpF | Decreased production, point mutations affecting transcription/translation/insertion | Low-level β-lactam resistance, including this compound | nih.govnih.gov |

| Enterobacter cloacae | OmpC, OmpF | Diminished or lacked synthesis due to point mutations | Increased β-lactam and cephalosporin (B10832234) resistance | nih.gov |

Role of Efflux Pumps in this compound Resistance

Efflux pumps are active transport systems that expel antibiotics and other toxic compounds from the bacterial cell, thereby reducing their intracellular concentration and contributing to antibiotic resistance jmicrobiol.or.krnih.govfrontiersin.org. This mechanism is a key strategy by which bacteria minimize the impact of antibiotics jmicrobiol.or.kr.

In Klebsiella pneumoniae, active efflux has been identified as a possible cause of this compound resistance oup.com. Specifically, the AcrAB efflux pump system appears to be important for efflux-mediated resistance in K. pneumoniae, similar to its role in Escherichia coli oup.com. Overexpression of the AcrAB efflux pump, often linked to mutations in regulatory genes like acrR or global regulators such as RamA, MarA, and SoxS, can lead to multidrug resistance (MDR) phenotypes that include non-susceptibility to this compound jmicrobiol.or.kroup.comtandfonline.com. RamA, for instance, is a transcriptional activator in K. pneumoniae that regulates acrAB expression and potentially other efflux pumps and porins oup.com.

The contribution of efflux pumps to this compound resistance often occurs in conjunction with other resistance mechanisms, such as porin down-regulation oup.com. For example, K. pneumoniae isolates exhibiting this compound non-susceptibility have been found to overexpress ramA and acrA while expressing OmpK35 at reduced levels, indicating a combined mechanism of resistance oup.com. This combined action leads to a significant reduction in the effective intracellular concentration of the antibiotic.

Genetic Analysis of Auxiliary Resistance Genes (e.g., lpoA, mtrR, rpoB, rpoD)

Beyond direct porin modifications and efflux pump regulation, other auxiliary genes play roles in modulating bacterial resistance to this compound, often indirectly by affecting cell envelope integrity or regulatory pathways.

lpoA: While direct links between lpoA and this compound resistance are less extensively documented compared to porins and efflux pumps, lpoA (encoding lipoprotein A) is involved in outer membrane biogenesis. Disruptions in outer membrane components can activate stress responses that indirectly affect antibiotic permeability.

mtrR: The mtrR gene encodes a transcriptional repressor that regulates the expression of the MtrCDE efflux pump system in Neisseria gonorrhoeae. Mutations in mtrR can lead to overexpression of MtrCDE, contributing to resistance against various antimicrobials, including some β-lactams. While its direct impact on this compound resistance in other bacteria is not as widely reported, the principle of a regulatory gene affecting efflux systems remains relevant.

Analysis of Cross-Resistance Patterns between this compound and Related Beta-Lactam Antibiotics

Cross-resistance refers to the phenomenon where resistance to one antibiotic confers resistance to other antibiotics, often within the same class or sharing similar mechanisms of action or entry pathways. This compound, a second-generation cephalosporin, frequently exhibits cross-resistance patterns with other β-lactam antibiotics due to shared resistance mechanisms like β-lactamase production, altered porin expression, and efflux pump activity.

β-Lactamase Production: The production of β-lactamases is a primary mechanism of resistance to this compound and other β-lactams. Extended-spectrum β-lactamases (ESBLs) are particularly significant, as they can hydrolyze a broad range of β-lactams, including penicillins, first-, second-, and third-generation cephalosporins, and aztreonam (B1666516) nih.govoup.com. In K. pneumoniae, ESBL production is a major cause of this compound resistance, and strains producing ESBLs may be selected by this compound use researchgate.net. This often leads to cross-resistance to other cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861), although MICs might remain below clinical breakpoints for some researchgate.net.

Porin Downregulation: As discussed, decreased outer membrane permeability due to porin alterations (e.g., OmpC, OmpF, OmpK35, OmpK36) contributes significantly to this compound resistance. This mechanism often results in cross-resistance to other β-lactams that utilize the same porin channels for entry. For example, loss-of-function mutations in OmpK35 and OmpK36 in K. pneumoniae confer this compound resistance and also reduce susceptibility to carbapenems like meropenem-vaborbactam asm.orgnih.gov. Similarly, in E. coli, OmpF loss can reduce susceptibility to various β-lactams frontiersin.orgasm.org.

Efflux Pump Activity: Overexpression of efflux pumps, such as AcrAB-TolC, can lead to multidrug resistance phenotypes that include this compound and other unrelated antibiotics. K. pneumoniae isolates non-susceptible to this compound often show co-resistance to chloramphenicol, tigecycline, and nalidixic acid, indicative of broad-spectrum efflux activity oup.com.

The following table illustrates observed cross-resistance patterns involving this compound:

| Bacterial Species | This compound Resistance Mechanism | Cross-Resistance Pattern | Reference |

| Klebsiella pneumoniae | ESBL production | Cefotaxime, Ceftazidime (elevated MICs, sometimes below breakpoint) | researchgate.net |

| Klebsiella pneumoniae | OmpK35/OmpK36 downregulation (e.g., kvrA mutation) | Cefoxitin, Cephalexin, Meropenem-vaborbactam (reduced susceptibility) | asm.orgnih.gov |

| Klebsiella pneumoniae | Overexpression of ramA and acrA (efflux) | Chloramphenicol, Tigecycline, Nalidixic acid | oup.com |

| Escherichia coli | OmpF downregulation | Cephalexin, Ampicillin, Cefalotin, Cefoxitin, Ceftazidime, Aztreonam, Imipenem | mdpi.comfrontiersin.orgasm.org |

| Escherichia coli | OmpC/OmpF decreased production + TEM-1 β-lactamase | Penicillins, Cefazolin, Cefoxitin (low-level resistance) | nih.gov |

The prevalence of this compound resistance in clinical isolates can correlate with resistance to other agents. For instance, in K. pneumoniae isolates from Denmark, the frequency of this compound resistance increased, and about 70% of ciprofloxacin-resistant isolates were also resistant to this compound, suggesting a correlation between these drug resistance traits oup.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cefuroxime

Elucidation of Specific Chemical Groups and Substituents Critical for Cefuroxime's Antibacterial Activity

The antibacterial power of This compound (B34974) is not the result of a single feature but rather the synergistic interplay of several key chemical moieties. The foundational component of this compound's structure is the β-lactam ring, which is characteristic of all penicillin and cephalosporin (B10832234) antibiotics. nbinno.com This strained four-membered ring is the chemical warhead of the molecule. It mimics the D-Ala-D-Ala moiety of the peptidoglycan strands that form the bacterial cell wall. By binding to and acylating the active site of penicillin-binding proteins (PBPs), this compound inhibits the final transpeptidation step of cell wall synthesis, leading to cell lysis and bacterial death. nbinno.comdrugbank.compatsnap.com

Beyond the essential β-lactam ring, the substituents on the 7-aminocephalosporanic acid nucleus are critical for defining this compound's spectrum of activity and potency.

(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino side chain at position 7: This large side chain is a hallmark of this compound.

Furan (B31954) Ring: The presence of a furan ring contributes to the antibacterial spectrum of the compound. nih.gov

Methoxyimino Group: The (Z)-methoxyimino group is particularly crucial. This moiety provides significant steric hindrance, which plays a vital role in protecting the β-lactam ring from hydrolysis by many β-lactamase enzymes. nih.govresearchgate.net This structural feature is a primary reason for this compound's enhanced stability compared to earlier generation cephalosporins. patsnap.comnih.govresearchgate.net The presence of an amino-2-thiazole heterocycle at position 7, often paired with a methoxy-imino group, is a known strategy to enhance antibacterial activity and resistance to beta-lactamases. nih.gov

The combination of these specific groups results in a molecule with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Correlation Between this compound Structural Modifications and Beta-Lactamase Stability

A significant challenge in antibiotic therapy is the evolution of bacterial resistance, with the production of β-lactamase enzymes being a primary mechanism. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govresearchgate.net this compound was specifically designed to overcome this challenge, and its structure confers notable stability against many common β-lactamases. asm.org

The key to this stability lies in the syn-configured methoxyimino acyl side chain at the C-7 position of the cephem nucleus. nih.govresearchgate.net This group sterically shields the β-lactam ring from the active site of many β-lactamase enzymes, preventing hydrolysis. nih.govresearchgate.net This structural modification makes this compound resistant to a range of plasmid-mediated β-lactamases, including TEM-1, TEM-2, OXA-1, OXA-2, and SHV-1. researchgate.net Consequently, many bacterial species that produce these enzymes, such as Haemophilus influenzae, Moraxella catarrhalis, Staphylococci, and most Enterobacteriaceae, remain susceptible to this compound. nih.govresearchgate.netnih.gov

However, this compound's stability is not absolute. More evolved or over-expressed enzymes, such as extended-spectrum β-lactamases (ESBLs), carbapenemases, and AmpC cephalosporinases, can effectively hydrolyze this compound. nih.govresearchgate.net Resistance to this compound is primarily observed in strains that express high levels of class I or IV beta-lactamases. nih.gov This highlights the continuous need for structural modifications to combat newly emerging resistance mechanisms.

Table 1: this compound Stability Against Common β-Lactamases

| β-Lactamase Type | Stability of this compound | Key Structural Contributor | Citation(s) |

|---|---|---|---|

| Plasmid-mediated (e.g., TEM-1, TEM-2, SHV-1) | High | Methoxyimino side chain at C-7 | nih.govresearchgate.net |

| Class I & IV (e.g., AmpC) | Reduced (in high-level expression) | - | nih.gov |

| Extended-Spectrum β-Lactamases (ESBLs) | Low | - | nih.govresearchgate.net |

| Carbapenemases | Low | - | nih.govresearchgate.net |

Design Principles for this compound Derivatives with Enhanced Target Binding Affinity

Improving the binding affinity of this compound to its target, the penicillin-binding proteins (PBPs), is a key objective in the design of new derivatives. Enhanced binding can lead to increased potency and potentially overcome certain forms of resistance. Research has shown that modifying the core this compound structure can lead to derivatives with superior PBP binding. researchgate.net

One successful strategy involves the synthesis of benzoyl derivatives of this compound. researchgate.net In a recent study, three novel derivatives were synthesized by reacting this compound sodium with different benzoyl chlorides:

Cef-1: Benzoyl this compound

Cef-2: 4-bromobenzoyl this compound

Cef-3: 4-nitrobenzoyl this compound

These modifications, which essentially add a benzoyl, bromobenzoyl, or nitrobenzoyl group to the molecule, were shown to increase the lipophilicity of the compounds. researchgate.net Molecular docking studies revealed that these derivatives exhibited better binding affinity to a range of PBPs (including PBP1a, PBP1b, PBP2a, PBP2b, PBP2x, PBP3, PBP4, PBP5, and PBP6) compared to the parent this compound molecule. researchgate.net

The design principles derived from such studies include:

Increased Lipophilicity: Enhancing the lipophilic character of the molecule can improve its interaction with the PBP active site.

Aromatic Substitutions: The addition of substituted aromatic rings, such as the benzoyl groups in Cef-1, Cef-2, and Cef-3, can lead to more favorable binding energies. researchgate.net

These derivatives not only showed improved theoretical binding but also demonstrated enhanced antimicrobial activity against various bacterial strains, with lower minimum inhibitory concentrations (MICs) than this compound. researchgate.net This demonstrates a successful application of rational design principles to improve the efficacy of a known antibiotic scaffold.

Application of Computational and In Silico Methods for SAR/QSAR Modeling of this compound

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, allowing researchers to predict the properties of molecules and guide synthetic efforts, thereby saving time and resources. nih.govej-chem.org These methods are widely applied to the study of this compound and its derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a receptor target (e.g., a PBP or a β-lactamase). For this compound derivatives, docking studies have been used to:

Predict Binding Affinity: Calculate binding scores (e.g., in kcal/mol) that estimate the strength of the interaction between the antibiotic and its PBP target. Studies have shown that novel benzoyl derivatives of this compound have better consensus docking scores than the parent drug. researchgate.net

Identify Key Interactions: Visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing insights into the structural basis of activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org For this compound and related compounds, QSAR can be used to:

Identify Key Descriptors: Determine which physicochemical properties (e.g., molecular weight, polarity, dipole moment) are most influential in determining antibacterial activity. mdpi.com

Predict Activity of Novel Compounds: Once a statistically valid QSAR model is built, it can be used to predict the activity of yet-unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis and testing. ej-chem.orgmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the drug-target interaction. This can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies with greater accuracy. nih.gov

ADMET Analysis: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This helps to identify candidates with potentially poor pharmacokinetic profiles or toxicity issues early in the design process. researchgate.netresearchgate.net For example, ADMET studies on this compound derivatives have been used to assess properties like oral bioavailability and potential mutagenicity. researchgate.netresearchgate.net

These computational approaches, from initial virtual screening using QSAR models to detailed binding analysis with docking and MD simulations, form a powerful pipeline for the rational design of new this compound derivatives with enhanced efficacy and favorable drug-like properties. nih.govresearchgate.net

Degradation Pathways and Environmental Fate of Cefuroxime

Kinetic Studies of Cefuroxime (B34974) Chemical Degradation

Kinetic studies reveal that the degradation of this compound generally follows first-order kinetics across various conditions wikipedia.orgnih.govwikimedia.org. The rate of degradation is influenced by temperature and the concentration of oxidizing agents, with increased rates observed at higher temperatures and oxidant concentrations wikipedia.orgnih.gov.

The stability of this compound is highly dependent on the pH of the medium. For this compound lysine (B10760008), maximum stability has been observed within the pH range of 3.6 to 9.0 nih.gov. Similarly, for this compound sodium, the optimal pH range for stability is approximately 4.5 to 7.3 uni.lu. This compound axetil in acetone (B3395972) solution exhibits stability below pH 9.54, but its degradation rate significantly increases as the pH rises above this threshold, and its chemical stability diminishes with increasing temperature wikipedia.org.

Table 1: Representative Kinetic Rate Constants for this compound Degradation guidetopharmacology.org

| Medium (pH, Temperature) | Reaction | Rate Constant (s⁻¹) |

| Acidic (0.42, 343 K) | This compound Decomposition | 1.24 × 10⁻³ ± 7.45 × 10⁻⁵ |

| Acidic (0.42, 343 K) | Product A Formation | 8.79 × 10⁻⁴ ± 4.53 × 10⁻⁵ |

| Acidic (0.42, 343 K) | Product C Formation | 1.29 × 10⁻³ ± 1.93 × 10⁻⁴ |

| Neutral (6.98, 353 K) | This compound Decomposition | 2.67 × 10⁻⁴ ± 4.81 × 10⁻⁵ |

| Neutral (6.98, 353 K) | Product A Formation | 8.88 × 10⁻⁴ ± 3.59 × 10⁻⁵ |

| Alkaline (11.96, 323 K) | This compound Decomposition | 5.64 × 10⁻³ ± 6.86 × 10⁻⁴ |

| Alkaline (11.96, 323 K) | Product D Formation | 2.15 × 10⁻³ ± 3.32 × 10⁻⁴ |

Table 2: Optimum pH Ranges for this compound Stability

| This compound Form | Optimum/Maximum Stability pH Range | Source |

| This compound Sodium | ~4.5–7.3 | uni.lu |

| This compound Lysine | 3.6–9.0 | nih.gov |

| This compound Axetil (in acetone solution) | Below 9.54 | wikipedia.org |

This compound possesses a beta-lactam ring and a carbamoyloxymethyl group, both of which are highly susceptible to hydrolysis guidetopharmacology.orgnih.govuni.lu. In acidic and neutral environments, the hydrolysis of both the beta-lactam and carbamoyloxymethyl groups occurs concurrently guidetopharmacology.orgnih.gov. However, in a neutral medium, the hydrolysis product of the beta-lactam group is not readily detected, suggesting its rapid subsequent degradation guidetopharmacology.orgnih.gov. Under alkaline conditions, the hydrolysis of the beta-lactam and carbamoyloxymethyl groups proceeds in parallel with epimerization at the C7 position of the Δ3-cephem structure, with the epimerization reaction occurring at a faster rate than hydrolysis nih.gov. This compound exhibits stability against most beta-lactamases due to the presence of a methoxy-imino side chain at position 7 of its cephem nucleus slideshare.net. Nevertheless, more advanced enzymes, such as carbapenemases and extended-spectrum beta-lactamases, are capable of hydrolyzing this compound slideshare.net.

Photodegradation represents a significant elimination pathway for cephalosporin (B10832234) antibiotics in surface water environments nih.govncats.io. For this compound, abiotic hydrolysis is identified as a primary process for its removal in lake surface water, while direct photolysis plays a more prominent role for other cephalosporins, such as ceftriaxone (B1232239) wikipedia.org. Exposure to simulated sunlight has been shown to considerably reduce the half-lives of cephalosporins in aquatic systems nih.govwikipedia.org.

Photodegradation can occur through two main mechanisms: direct photolysis, where the compound directly absorbs photons, or indirect photolysis, which involves reactions with reactive species like hydroxyl radicals generated by photosensitizers present in the water ncats.ioscbt.com. While one study indicated no photodegradation for a 1.5 g this compound solution in 15 mL at 22°C metabolomicsworkbench.org, other research suggests that this compound lysine solutions in 5% glucose or fructose (B13574) infusion should be protected from light, implying some photolytic susceptibility depending on the specific formulation or conditions nih.gov. Environmental factors such as dissolved organic matter (DOM) and nitrate (B79036) can influence photodegradation rates, with their effects being compound-specific wikipedia.org.

Various analytical techniques, particularly high-performance liquid chromatography (HPLC), are employed for the identification and characterization of this compound and its degradation products guidetopharmacology.orgnih.govuni.lumetabolomicsworkbench.orgdelta-f.comindiamart.comdrugs.com. Studies have identified several degradation products, often denoted as "Product A," "Product B," "Product C," and "Product D" in kinetic investigations guidetopharmacology.orgnih.gov.

Descarbamoyl-cefuroxime is a well-characterized major degradation product of this compound sodium, with its relative content remaining below 3% when stored at 4°C uni.lumetabolomicsworkbench.org. For this compound axetil, a significant degradation product is Delta(3)-cefuroxime axetil (Δ3-isomers), which can also be present as a process-related impurity delta-f.comindiamart.comdrugs.comuni.lumims.com. This Δ3-isomer results from the decomposition of this compound axetil diastereoisomers mims.com. Other identified degradation products or impurities of this compound axetil include anti-cefuroxime axetil and E-isomers delta-f.comindiamart.comdrugs.com.

Environmental Transformation and Persistence of this compound

The presence of antibiotics like this compound in the environment is a growing concern, with detections in wastewater, surface water, and soil compartments nih.govscience.gov. Its environmental transformation and persistence are influenced by a combination of abiotic and biotic processes.

This compound undergoes abiotic degradation in natural surface waters, even in the absence of light nih.govwikipedia.org. Abiotic hydrolysis is a primary mechanism contributing to its elimination in lake surface water wikipedia.org. Half-lives for cephalosporins, including this compound, in lake surface water in the dark typically range from 2.7 to 18.7 days, which can decrease significantly to 2.2 to 5.0 days under exposure to simulated sunlight nih.govwikipedia.org.

The degradation rate of this compound in these environments is influenced by factors such as pH, temperature, and ionic strength nih.govnih.govncats.io. This compound has dissociation constants (pKa) of 3.15 and 10.97, indicating that it exists predominantly as a zwitterionic species within the environmentally relevant pH range of 3.15 to 10.97 nih.gov. Adsorption to various environmental matrices, including soils, sediments, and natural organic materials, also plays a role in its attenuation and mobility ncats.io. This compound has been detected in wastewater at microgram per liter (µg/L) and nanogram per liter (ng/L) levels, with concentrations reaching up to 210 µg/L in wastewater from pharmaceutical industries and hospitals globally nih.gov.

Table 3: Environmental Half-lives of Cephalosporins (including this compound) nih.govwikipedia.org

| Environmental Compartment | Conditions | Half-life Range (days) | Primary Mechanism |

| Lake Surface Water | Dark | 2.7–18.7 | Abiotic Hydrolysis |

| Lake Surface Water | Simulated Sunlight | 2.2–5.0 | Photolysis |

| Oxic Sediment | Not specified (biotic) | 0.8–3.1 | Biodegradation |

| Anoxic Sediment | Not specified (biotic) | 1.1–4.1 | Biodegradation |

Biodegradation is a key process for the elimination of cephalosporins, including this compound, in sediment environments wikipedia.org. Studies have shown that elimination rates are higher in oxic sediments (half-lives of 0.8-3.1 days) compared to anoxic sediments (half-lives of 1.1-4.1 days), primarily attributed to biodegradation processes wikipedia.org. Both aerobic and anaerobic biodegradation pathways contribute to the removal of cephalosporins in sediment.

This compound has been frequently detected in environmental compartments such as wastewater, surface water, and soil science.gov. In some studies, it has demonstrated a higher persistence in wastewater effluent compared to other tested cephalosporins science.gov. Certain microbial strains, such as probiotic Bacillus clausii, have shown potential for the bioremediation of this compound in culture media science.gov. The biodegradation of related compounds by B. clausii is thought to involve mechanisms like hydrolysis, deacetylation, and decarboxylation science.gov. The presence and activity of microorganisms in soils are crucial factors that support the biodegradation process of antibiotics nih.gov. While conventional wastewater treatment plants (WWTPs) utilize aerobic or anaerobic processes for organic matter removal, their efficiency in removing antibiotics can be limited, typically ranging from 20% to 90%. Cephalosporins, as a class, can exhibit greater resistance to natural degradation processes compared to some other antibiotic classes.

Advanced Analytical Methodologies for Cefuroxime Research

Chromatographic Techniques for Cefuroxime (B34974) and its Chemical Species

Chromatography, particularly high-performance liquid chromatography, stands as a cornerstone for the separation and quantification of this compound and its associated substances. Its versatility allows for the development of specific methods tailored to various analytical challenges, from routine quality control to in-depth stability studies.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely adopted technique for the quantitative analysis of this compound. Numerous methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, and reliable.

These methods typically employ a C8 or C18 stationary phase, which provides the necessary hydrophobicity to retain this compound and its related compounds. The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The choice of buffer, its pH, and the organic modifier ratio are critical parameters that are optimized to achieve efficient separation and good peak shape. For instance, one validated method uses a Zodiac C8 column with a mobile phase of pH 3.4 acetate (B1210297) buffer and acetonitrile (10:1 v/v) at a flow rate of 2.0 mL/min, with UV detection at 254 nm, yielding a retention time for this compound of approximately 3.08 minutes. ingentaconnect.com Another approach utilizes an Enable C18 column with a mobile phase of Triethylamine:Methanol:Acetonitrile:Ultra Pure Water (2:10:20:68 v/v) at a 1.0 ml/min flow rate and UV detection at 265 nm. researchgate.net

Validation of these methods involves assessing several key parameters. Linearity is established across a range of concentrations, with correlation coefficients (r²) typically exceeding 0.999. ingentaconnect.comresearchgate.net Accuracy is confirmed through recovery studies, with results generally falling within 98-102%. ingentaconnect.comnih.gov Precision, evaluated through intraday and interday analyses, is demonstrated by low relative standard deviation (%RSD) values, often below 2%. nih.govmdpi.com The limits of detection (LOD) and quantitation (LOQ) are also determined to establish the method's sensitivity. researchgate.net

Table 1: Examples of Validated HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Zodiac C8 (150 x 4.6mm, 5µm) | Enable C18 (250 mm × 4.6 mm, 5 µm) | Teknokroma Tracer Excel C8 (15cm x 0.46cm, 5μm) |

| Mobile Phase | pH 3.4 acetate buffer:acetonitrile (10:1 v/v) | Triethylamine:Methanol:Acetonitrile:Water (2:10:20:68 v/v) | 0.02M KH₂PO₄:Methanol:Acetonitrile (60:35:5 v/v) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 254 nm | 265 nm | 278 nm |

| Retention Time | 3.08 min | Not specified | 11.09 min (this compound Axetil A) |

| Linearity Range | 26-156 ppm | 0.1–80 µg/ml | 120-312 µg/mL |

| Correlation (r²) | 0.9999 | 0.999 | 0.9996 |

| Accuracy (% Rec) | 100.7 - 101.8% | >98% | 98.54 - 99.35% |

| Precision (%RSD) | 0.30% (Method), 0.25% (Intermediate) | <1% | 0.517% (Intraday) |

For applications requiring higher sensitivity and selectivity, particularly in the analysis of biological matrices, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This powerful technique combines the superior separation efficiency of UHPLC, which uses smaller particle size columns for faster and more efficient separations, with the definitive identification and quantification capabilities of tandem mass spectrometry.

UHPLC-MS/MS has been successfully applied to determine this compound concentrations in human plasma, blood, and urine. ingentaconnect.comresearchgate.netsapub.org These studies are crucial for pharmacokinetic and bioequivalence assessments. pharmascholars.com The method's high sensitivity allows for a low limit of quantification (LLOQ), often in the nanogram per milliliter range, which is essential for tracking drug concentrations over time. sapub.org For example, one LC-MS/MS method for this compound in human plasma achieved a linear calibration curve in the concentration range of 0.0525–21.0 μg/mL with a correlation coefficient of 0.9998. pharmascholars.com

Sample preparation for biological samples typically involves a straightforward protein precipitation step, often using methanol, followed by analysis of the supernatant. pharmascholars.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard. nih.gov This technique is also invaluable for stability studies, as it can accurately measure the degradation of this compound in various biological matrices under different storage conditions. ingentaconnect.comresearchgate.netsapub.org

This compound axetil, the oral prodrug of this compound, exists as a mixture of two diastereoisomers (A and B) due to an additional chiral center in the axetil moiety. Furthermore, the manufacturing process and degradation pathways can lead to the formation of various impurities, including geometric isomers (anti-cefuroxime axetil) and degradation products like delta-3 (Δ³)-isomers. researchgate.netsapub.org The effective separation and quantification of these species are critical for quality control and stability assessment.

Optimizing chromatographic parameters is key to achieving the necessary resolution between these closely related compounds. Method development often involves a systematic evaluation of:

Stationary Phase: C8 and C18 columns are commonly used, with modern core-shell particle columns offering enhanced efficiency. researchgate.netsapub.org

Mobile Phase Composition: The ratio of the organic modifier (methanol or acetonitrile) to the aqueous buffer is finely tuned. For instance, different ratios of methanol, acetonitrile, and potassium dihydrogen phosphate (B84403) buffer (e.g., 23.4:16.6:60, 32:8:60, and 35:5:60) have been tested to achieve optimal separation of this compound axetil and its degradation products. researchgate.net

Mobile Phase pH: The pH of the buffer can significantly impact the retention time of acidic compounds like this compound. researchgate.net

Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. Temperatures between 30°C and 40°C have been explored, with 35°C or 40°C often providing the best separation for diastereoisomers and degradation products. researchgate.netresearchgate.net

Flow Rate: Adjusting the flow rate can influence resolution and analysis time. A UHPLC method for diastereoisomer separation found a flow rate of 0.7 mL/min to be optimal. researchgate.net

One UHPLC-DAD method successfully separated the diastereoisomers of this compound axetil within a 3-minute run time using a Kinetex C-18 column and a mobile phase of 0.1% formic acid:methanol (88:12, v/v) at 40°C. researchgate.net Another stability-indicating RP-HPLC method was developed to separate this compound axetil from its stereo and structural isomers, anti-cefuroxime axetil and Δ³-cefuroxime axetil. sapub.org

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable tools for both the quantitative determination and structural elucidation of this compound. Techniques like UV-Vis spectrophotometry offer a simple and rapid approach for quantification, while infrared spectroscopy provides detailed information about the molecule's functional groups.

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of this compound. The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound exhibits a characteristic UV absorption maximum (λmax) that depends on the solvent used. In 0.1N HCl, the λmax is typically observed at 281 nm, while in methanol or acetonitrile, it is found around 277-278 nm. researchgate.netsapub.orgpharmascholars.com In water, the λmax is approximately 280 nm. sapub.org

The method is validated for linearity over a specific concentration range, for example, 0.4 - 2 µg/ml in 0.1N HCl or 9.20–27.60 µg/mL in methanol. researchgate.netsapub.org These simple spectrophotometric methods are well-suited for routine analysis of bulk drug and pharmaceutical dosage forms. sapub.org

To enhance specificity and resolve overlapping spectra in the presence of interfering substances, derivative spectroscopy can be employed. First-derivative spectrophotometry measures the rate of change of absorbance with respect to wavelength (dA/dλ). This technique can eliminate background interference and better resolve overlapping absorption bands. For this compound, first-derivative spectra have been used for quantification, with measurements taken at specific zero-crossing points or at the amplitude of derivative peaks, such as a maximum at 258 nm and a minimum at 298 nm in acetonitrile. ingentaconnect.comdummies.com One study successfully determined this compound in urine by measuring the first-derivative amplitude at 292.5 nm in 0.1 N sodium hydroxide. ingentaconnect.com

Table 2: UV-Vis Spectrophotometric Parameters for this compound Analysis

| Method Type | Solvent | λmax (nm) | Wavelengths for Derivative Analysis (nm) | Linearity Range (µg/mL) |

|---|---|---|---|---|

| Zero-Order UV | 0.1N HCl | 281 | N/A | 0.4 - 2 |

| Zero-Order UV | Methanol | 277 | N/A | 9.20 - 27.60 |

| Zero-Order UV | Acetonitrile | 277 | N/A | 1.0 - 35.0 |

| First-Derivative | 0.1N NaOH | N/A | 292.5 (amplitude) | 2 - 10 |

| First-Derivative | Acetonitrile | N/A | 258 (max), 298 (min) | 1.0 - 35.0 |

Infrared (IR) spectroscopy is a powerful technique for the qualitative analysis and structural characterization of this compound. By measuring the absorption of infrared radiation, an IR spectrum is generated which acts as a molecular "fingerprint," with specific absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. This allows for the unambiguous identification of key functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for this analysis. The FTIR spectrum of this compound axetil reveals several characteristic peaks that confirm its complex structure. pharmascholars.com Key absorption bands include:

~3400-3500 cm⁻¹: Corresponding to the N-H stretching vibration of the amide group. researchgate.net

~1786 cm⁻¹: A strong absorption characteristic of the C=O stretching of the β-lactam ring, a defining feature of cephalosporins. nih.gov

~1736 cm⁻¹: Attributed to the C=O stretching of the ester group in the axetil moiety. nih.gov

~1680 cm⁻¹: Assigned to the C=O stretching of the amide functional group. researchgate.netnih.gov

~1593-1634 cm⁻¹: Related to C=C stretching in the furan (B31954) ring and C=N stretching of the methoxyimino group. researchgate.net

~1390 cm⁻¹: Indicative of C-N stretching. pharmascholars.com

~1071 cm⁻¹: Corresponds to the C-S linkage within the dihydrothiazine ring. pharmascholars.com

FTIR spectroscopy is also highly effective in distinguishing between the amorphous and crystalline forms of this compound axetil, as the different solid-state arrangements result in subtle but distinct shifts in the IR spectra. researchgate.netnih.gov This technique is also used to study the compatibility of this compound with various pharmaceutical excipients by detecting any changes in the characteristic peaks that might indicate a chemical interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including the cephalosporin (B10832234) antibiotic this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

In this compound research, NMR is particularly crucial for distinguishing between its geometric isomers, specifically the Z- and E-isomers, which arise from the configuration around the oxime group in the 7α-sidechain. The Z-isomer is known to possess superior antibacterial activity compared to the E-isomer. Therefore, confirming the correct isomeric form is essential for quality control and efficacy.

¹H-NMR spectroscopy allows for the differentiation of these isomers based on the chemical shift of the aminothiazole or furyl proton. The aminothiazole proton in the Z-isomer typically appears at a different chemical shift compared to the E-isomer. For instance, in cephalosporins with a furyl group like this compound, the chemical shifts of the furan hydrogen at the C-2 position are used for characterization. A significant chemical shift difference, often around 0.7 ppm, is observed between the E and Z isomers for the key proton, making ¹H-NMR a straightforward method for detecting the presence of the unwanted E-isomer.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of the furan carbon C2, for example, exhibits a downfield shift in the E-isomer compared to the Z-isomer. The difference in chemical shifts for the key carbon atom between the two isomers can be substantial, approximately 7 ppm, providing a clear distinction. The complete assignment of all proton and carbon signals can be achieved through a combination of 1D (¹H, ¹³C) and 2D NMR experiments (like gCOSY, gHSQC, and gHMBC), which helps to confirm the entire molecular structure and connectivity. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences for Z and E Isomers of this compound

| Isomer | Key Proton Signal | Approximate ¹H Chemical Shift (ppm) | Key Carbon Signal | Approximate ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Z-Isomer | Furan H at C-2 | ~6.8 | Furan C at C-2 | ~112 |

| E-Isomer | Furan H at C-2 | ~7.5 | Furan C at C-2 | ~119 |

Raman Spectroscopy and Imaging in this compound Complex Characterization

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular interactions within a sample. It has proven to be a valuable tool for characterizing this compound, particularly in the context of its complexation with other molecules, such as cyclodextrins. mdpi.comnih.gov The formation of this compound axetil-cyclodextrin (CA+CD) complexes is investigated to improve the drug's physicochemical properties. mdpi.com

In the characterization of these host-guest complexes, Raman spectroscopy can identify the specific chemical moieties of this compound axetil that are involved in the interaction with the cyclodextrin (B1172386). nih.gov By analyzing the shifts in the positions and intensities of Raman bands, researchers can deduce the nature of the intermolecular interactions. For example, studies have shown that α- and β-cyclodextrins tend to interact with the furanyl and methoxy (B1213986) groups of this compound axetil. nih.gov

Furthermore, Raman imaging (or mapping) allows for the visualization of the spatial distribution of different chemical components on the surface of a pharmaceutical formulation, such as a tablet. mdpi.com This is crucial for assessing the homogeneity of the drug-cyclodextrin complex within the final product. By mapping the intensity of characteristic Raman bands associated with this compound and the cyclodextrin, a chemical map of the tablet surface can be generated, providing insights into the quality and consistency of the formulation. mdpi.com

Table 2: Significant Raman Bands in the Analysis of this compound Axetil–Cyclodextrin Complexes

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1770 | C=O stretching (β-lactam ring) |

| ~1670 | C=C stretching (furan ring) |

| ~1595 | C=N stretching (oxime group) |

| ~1390 | CH₃ deformation |

| ~1250 | C-O-C stretching (ester group) |

Note: Band positions are approximate and based on findings from studies on this compound axetil complexes. mdpi.com

Mass Spectrometry (MS) and High-Resolution MS for this compound Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone analytical technique for the sensitive and specific identification and quantification of this compound in complex biological matrices such as plasma, urine, synovial tissue, and bone. nih.govnih.govbibliotekanauki.pleur.nl This methodology offers high sensitivity, allowing for the detection and quantification of this compound at very low concentrations. nih.gov

The process typically involves separating this compound from other components in the sample using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separated analyte then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). nih.gov

For quantification, tandem mass spectrometry (MS/MS) is employed, often using a triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion (a fragment of this compound) is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other substances in the matrix. nih.govnih.gov For example, a common mass transition for this compound is from a precursor ion with a mass-to-charge ratio (m/z) of 423.0 to a product ion of m/z 317.9 in negative ESI mode. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers even greater specificity by measuring the m/z of ions with very high accuracy, which can further confirm the elemental composition and identity of this compound and its metabolites.

Table 3: Example LC-MS/MS Parameters for this compound Quantification

| Parameter | Value/Setting | Source |

|---|---|---|

| Chromatography | Agilent Zorbax SB-Aq (4.6 × 250 mm, 5 μm) | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Precursor Ion (m/z) | 423.0 | nih.gov |

| Product Ion (m/z) | 317.9 | nih.gov |

| Precursor Ion (m/z) | 446.9 | nih.gov |

| Product Ions (m/z) | 342.0, 385.9 | nih.gov |

Method Validation Studies for Research Applications (e.g., Linearity, Specificity, Precision, Accuracy, Robustness)

For any analytical method to be used in research, it must undergo a thorough validation process to ensure that the results are reliable, reproducible, and accurate. Method validation for this compound assays is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). ptfarm.plxisdxjxsu.asia The key parameters assessed during validation include linearity, specificity, precision, accuracy, and robustness.

Specificity/Selectivity : This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples. ptfarm.pl

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is constructed by analyzing samples with known concentrations of this compound, and the correlation coefficient (r or r²) is calculated. A value close to 1.000 indicates excellent linearity. nih.govijddr.in

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Precision is evaluated at different levels:

Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-assay precision) : Assesses variations within the same laboratory, such as on different days or with different analysts. nih.gov

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. nih.govxisdxjxsu.asia

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. nih.gov

Table 4: Summary of Validation Parameters from Various this compound Analytical Methods

| Method | Linearity Range | Correlation Coefficient (r/r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Source |

|---|---|---|---|---|---|---|

| LC-MS/MS in Human Plasma | 0.0525–21.0 µg/mL | r = 0.9998 | ≤ 2.84% | ≤ 6.26% | 90.92% - 101.8% | nih.gov |

| UPLC-MS/MS in Plasma | 0.5–100 mg/L | Not specified | < 3% | < 3% | Within acceptable limits for clinical application | nih.gov |

| HPLC-UV in Human Plasma | 0.2–12.0 µg/mL | Not specified | 0.46% - 1.71% | 3.53% - 4.52% | 94.5% - 97.2% | ptfarm.pl |

| RP-HPLC Injection | 26-156 ppm | 0.9999 | 0.30% | 0.25% (Intermediate) | 100.7% - 101.8% | xisdxjxsu.asia |

| UV-Spectrophotometry | 0.4 - 2 µg/ml | 0.998 | < 2% | < 2% | 98.7% - 101.2% | ijddr.in |

| Turbidimetric Assay | 30.0 - 120.0 µg/mL | Not specified | Excellent | Excellent | 100.21% | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Cefotaxime (B1668864) |

| This compound |

| This compound Axetil |

| Methanol |

| Tazobactam |

Computational and Theoretical Modeling of Cefuroxime

Quantum Chemical Calculations for Cefuroxime (B34974) Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of this compound. These methods allow for the determination of key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as molecular electrostatic potential nih.govgrowingscience.com. The HOMO and LUMO energies are critical descriptors of a molecule's chemical activity; the HOMO reflects the capacity to donate electrons, while the LUMO indicates the capacity to accept electrons growingscience.com. The energy gap between these orbitals (ΔE) provides insight into the molecule's stability and reactivity growingscience.comdergipark.org.trquantumzeitgeist.com.

For this compound axetil, a prodrug of this compound, DFT calculations using functionals like B3LYP and basis sets such as 6-31G(d,p) have been applied to determine its geometric structure, HOMO and LUMO orbitals, and molecular electrostatic potential nih.gov. Such studies contribute to a deeper understanding of how the electronic distribution within the molecule influences its chemical behavior and potential reaction pathways quantumzeitgeist.comresearchgate.net. Theoretical calculations on cephalosporin (B10832234) derivatives, including those related to this compound, have also investigated properties such as net charges, bond lengths, dipole moments, and electron affinities, providing a comprehensive view of their electronic structure and structure-property relationships researchgate.net.

Computer-Aided Design (CAD) of this compound-Based Systems

The poor aqueous solubility of active pharmaceutical ingredients (APIs) like this compound axetil can limit their therapeutic potential pharmaexcipients.comdntb.gov.uamednexus.org. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are known to form inclusion complexes that can enhance the solubility and other physicochemical properties of APIs pharmaexcipients.comdntb.gov.uaresearchgate.netdntb.gov.ua. Computer-aided design plays a significant role in predicting the formation and stability of these this compound-cyclodextrin inclusion complexes.

Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the stability of complexes formed between this compound axetil and various cyclodextrins pharmaexcipients.comdntb.gov.ua. These models have been experimentally validated, demonstrating their predictive performance in identifying systems with high stability and improved solubility pharmaexcipients.com. For instance, methyl-βCD was identified as a promising excipient that significantly improved this compound axetil solubility through computational approaches pharmaexcipients.com.

Molecular docking and molecular dynamics (MD) simulations are also widely employed to determine the initial structures and analyze the molecular details of this compound-cyclodextrin interactions researchgate.netdntb.gov.uamdpi.comdntb.gov.ua. These simulations can elucidate the spatial arrangement of this compound (or its prodrug, this compound axetil) within the cyclodextrin (B1172386) cavity, identify hydrogen bonding patterns, and estimate the Gibbs free energy (ΔG) of complex formation, often calculated using methods like the Generalised Born Surface Area (GBSA) equation researchgate.netmdpi.comresearchgate.net. Studies have shown that this compound axetil forms guest-host type inclusion complexes with various cyclodextrins, including α-, β-, γ-, and 2-hydroxypropyl-β-cyclodextrin (HPβCD), with HPβCD often identified as the most thermodynamically favored system for encapsulation dntb.gov.uadntb.gov.uamdpi.comresearchgate.net. The binding affinities and specific intermolecular interactions can be successfully predicted by combining molecular modeling with experimental techniques like Raman spectroscopy dntb.gov.uamdpi.comacs.org.

Table 1: Predicted vs. Experimental Stability of this compound Axetil-Cyclodextrin Systems pharmaexcipients.com

| System (this compound Axetil + CD) | Predicted Stability Class | Experimental ln(Ks) | Prediction Accuracy |

| CA–αCD | Poor Stability | Low | Accurate |

| CA–HP-αCD | Poor Stability | Low | Accurate |

| CA–HP-βCD | High Stability | High | Partial Agreement |

| CA–βCD | High Stability | 5.72 | Accurate |

| CA–Methyl-βCD | High Stability | High | Accurate |

Note: This table is a representation of data and would be interactive in a digital format, allowing for sorting and filtering.

In silico methods are crucial for predicting and understanding physicochemical enhancements in designed this compound systems. Beyond solubility, these computational approaches contribute to predicting other critical properties such as stability and dissolution rates. For this compound axetil, which has poor aqueous solubility, solid dispersion formulations and cyclodextrin complexes have been designed to improve its dissolution profile and bioavailability dntb.gov.uamednexus.orgscirp.org.

Computational models, including QSPR and molecular docking/dynamics, are validated against experimental data to predict the stability constants of drug-cyclodextrin complexes, directly correlating with enhanced solubility pharmaexcipients.comdntb.gov.uaresearchgate.net. For instance, a theoretical model successfully predicted that this compound axetil complexation with HPβCD would significantly improve its dissolution profiles compared to the pure drug dntb.gov.uaresearchgate.net.

Furthermore, computational studies can predict the stability of this compound in aqueous solutions across varying pH and temperature conditions nih.govresearchgate.net. Kinetic models derived from experimental data allow for the prediction of degradation rates, identifying optimal pH ranges for maximum stability. For this compound, maximum stability is observed in the pH-independent region, typically between pH 4 and 7 nih.gov.

The presence of antibiotics like this compound in the environment poses a significant concern, making the understanding of their interactions with environmental adsorbents crucial mdpi.commdpi.comcityu.edu.hk. Computational approaches, particularly DFT, are employed to investigate the adsorption mechanisms of this compound onto various environmental matrices.

DFT studies have been utilized to model the detection and adsorption of this compound on modified surfaces, such as metal-doped graphene decorated with biodegradable polymers researchgate.net. These calculations reveal the strength of interaction between the adsorbent and adsorbate through computed adsorption energy values, which are typically negative, indicating robust binding researchgate.net.

Experimental studies on this compound adsorption onto agricultural and forest soils have shown that adsorption is influenced by soil pH and organic matter content mdpi.comresearchgate.net. For instance, agricultural soils with higher pH values tend to exhibit higher this compound adsorption, while forest soils with acidic pH but high organic matter content also show significant adsorption mdpi.com. Adsorption data often fit well with models like the Freundlich and Langmuir equations mdpi.commdpi.comcityu.edu.hk. Computational models can support these experimental findings by providing molecular-level insights into the electrostatic, hydrophobic, and other interaction types responsible for antibiotic adherence to adsorbent surfaces cityu.edu.hkacs.org. Studies on waste and by-products from forestry and food industries, such as wood ash and mussel shell, have also demonstrated high adsorption percentages for this compound, with computational analyses contributing to understanding the underlying mechanisms mdpi.comcityu.edu.hk.

Table 2: this compound Adsorption onto Environmental Adsorbents mdpi.commdpi.com

| Adsorbent Type | Adsorption Percentage Range | Key Influencing Factors | Adsorption Model Fit |

| Agricultural Soils | 40.75% - 99.57% | pH, exchangeable Ca/Mg | Freundlich |

| Forest Soils | 74.57% - 93.46% | Organic matter content | Freundlich |

| Wood Ash | Up to 100% | High pH (>9) | Not fitted (100% ads.) |

| Mussel Shell | 71.2% - 98.6% | High pH (>9) | Langmuir, Freundlich |

| Pine Bark & Eucalyptus Leaves | Variable, lower at high conc. | - | Langmuir, Freundlich |

Note: This table is a representation of data and would be interactive in a digital format, allowing for sorting and filtering.

Q & A

Q. How can cefuroxime axetil’s aqueous solubility be enhanced for oral formulations, and what analytical methods validate these improvements?

Methodological Answer: Solubility enhancement strategies include solid dispersion techniques using carriers like microcrystalline cellulose or poloxamer 187. For example, solvent evaporation methods with poloxamer 188 increase dissolution rates by reducing crystallinity, as confirmed by XRD and DSC analyses . Analytical validation involves:

- Dissolution testing (USP apparatus) in simulated gastric fluid.

- HPLC quantification (e.g., using ion-pair reagents like octane-1-sulfonic acid sodium salt) to measure drug release .

- Stability studies under accelerated conditions (40°C/75% RH) to assess physical and chemical stability.

Q. What experimental designs are optimal for evaluating this compound’s antibacterial efficacy against β-lactamase-producing pathogens?

Methodological Answer: Use time-kill curve assays under both static and dynamic conditions to simulate in vivo pharmacokinetics. For dynamic models, integrate pharmacokinetic/pharmacodynamic (PK/PD) parameters like %T > MIC (time above minimum inhibitory concentration). Validate results with:

Q. How should susceptibility testing for this compound account for differences between oral and parenteral formulations?